5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid

Medicinal Chemistry Heterocyclic Synthesis Building Block Selection

Synthetic dead-ends occur when pyrimidine building blocks lack orthogonal reactivity. This compound solves this with three orthogonally reactive handles-C4 carboxylic acid (amide coupling), C5 primary amine (acylation/reductive amination), and C2 methylthio (nucleophilic displacement/oxidation)-enabling sequential derivatization without protecting group strategies. • Documented in helicene analog synthesis • Defined aqueous solubility (3.55 mg/mL) for aqueous-compatible processing • Batch-specific QC (NMR, HPLC) at ≥97% purity for late-stage diversification reliability. Stored under inert atmosphere at 2-8°C.

Molecular Formula C6H7N3O2S
Molecular Weight 185.21 g/mol
CAS No. 100130-05-0
Cat. No. B110952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
CAS100130-05-0
Molecular FormulaC6H7N3O2S
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)C(=O)O)N
InChIInChI=1S/C6H7N3O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,7H2,1H3,(H,10,11)
InChIKeyNTEPDMJNOBYJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid Technical Profile


5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 100130-05-0) is a polysubstituted pyrimidine heterocycle with molecular formula C₆H₇N₃O₂S and molecular weight 185.20 g/mol . The compound features a pyrimidine core bearing three distinct functional groups: a carboxylic acid at the 4-position, a primary amino group at the 5-position, and a methylthio (methylsulfanyl) substituent at the 2-position . Key physicochemical parameters include a melting point of 190-191.5°C (with decomposition) and a predicted boiling point of 435.0 ± 30.0°C at 760 mmHg [1]. The compound is typically supplied as a powder with commercial purities ranging from 95% to 97%, and storage specifications uniformly require inert atmosphere conditions at 2-8°C to preserve integrity . It functions primarily as a versatile heterocyclic building block in medicinal chemistry and materials science, with documented utility in the preparation of helicene analogs and pyridinium salts [2].

5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid: Why Substitution Fails


This compound occupies a precise substitution pattern on the pyrimidine scaffold that cannot be replicated by generically substituting any other 2-methylthio-pyrimidine-4-carboxylic acid analog. The specific orthogonality of reactive handles—a carboxylic acid (C4), a primary amine (C5), and a methylthio leaving group (C2)—enables sequential and orthogonal derivatization that is fundamentally unavailable to isomers such as 5-carboxylic acid variants or 5-chloro/5-bromo analogs . Attempting substitution with 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 61727-33-1), for instance, fails when amine-based coupling or acylation is required without additional halogen displacement steps . Similarly, regioisomers like 2-(methylthio)pyrimidine-5-carboxylic acid lack the 5-amino nucleophile entirely, precluding amide bond formation at that position. Furthermore, the target compound's unique capacity to participate in helicene-forming cyclizations—a documented application—is not shared by these close structural analogs, as the 5-amino group provides essential NH reactivity for ring annulation [1].

5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid vs. Structural Analogs


Functional Handle Orthogonality vs. Halogen and Regioisomer Analogs

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 100130-05-0) provides three distinct reactive centers—C4 carboxylic acid, C5 primary amine, and C2 methylthio—that enable fully orthogonal, sequential derivatization without protecting group interference . In direct contrast, the 5-chloro analog (CAS 61727-33-1) replaces the nucleophilic amine with an electrophilic halogen, necessitating fundamentally different reaction pathways such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings that are unavailable to the target compound . The 5-bromo analog (CAS not listed in sources) presents similar orthogonal constraints. Additionally, the regioisomer 2-(methylthio)pyrimidine-5-carboxylic acid (CAS not listed) positions the carboxylate at C5 rather than C4, lacking the 5-amino group entirely, which eliminates the capacity for amine-specific conjugation .

Medicinal Chemistry Heterocyclic Synthesis Building Block Selection

Helicene Synthesis: Application Specificity

Multiple vendor technical datasheets explicitly document that 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 100130-05-0) is used as a versatile reactant in the preparation of helicene analogs [1]. Helicenes are helically chiral, ortho-fused polyaromatic compounds with growing applications in asymmetric catalysis, chiroptical materials, and molecular recognition [2]. Critically, no comparable explicit documentation exists for 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, 5-bromo analogs, or 2-(methylthio)pyrimidine-5-carboxylic acid being employed in helicene synthesis. The 5-amino group in the target compound is proposed to serve as a critical NH donor for annulation or cyclization steps required to construct the helical scaffold.

Materials Chemistry Chiral Polyaromatics Helicene Synthesis

Solubility Profile vs. Halogenated Analogs

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 100130-05-0) exhibits a quantifiable aqueous solubility of 3.55 mg/mL (0.0192 mol/L) and demonstrates solubility in methanol, chloroform, and dimethyl sulfoxide [1]. This solubility profile is a direct consequence of the polar 5-amino group and carboxylic acid moiety, which confer appreciable hydrophilicity relative to halogenated analogs. In contrast, 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid and 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, lacking the polar amine, are expected to exhibit reduced aqueous solubility and altered organic solvent partitioning behavior, though specific quantitative solubility data for these analogs were not located in the available sources .

Process Chemistry Reaction Solvent Selection Formulation

Purity and Analytical Documentation vs. In-Class Analogs

Commercially available 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 100130-05-0) is consistently supplied with standardized purity specifications of 97% across multiple vendors including Bidepharm and Aladdin Scientific . Critically, Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . This level of analytical transparency is not universally available for all in-class pyrimidine building blocks, where purity specifications may vary or lack batch-specific certification. The target compound's established purity benchmark (97%) and documented analytical traceability reduce procurement risk and ensure reproducible synthetic outcomes.

Quality Control Analytical Chemistry Procurement Specification

5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid: Application Scenarios


Multi-Step Heterocyclic Synthesis with Orthogonal Reactivity

In medicinal chemistry programs requiring sequential derivatization of a pyrimidine core, 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 100130-05-0) is the preferred building block over 5-halogenated analogs. The presence of three orthogonally reactive functional groups—carboxylic acid (C4), primary amine (C5), and methylthio (C2)—enables amide coupling at C4, reductive amination or acylation at C5, and nucleophilic displacement or oxidation at C2, all without intermediate protecting group strategies . This orthogonal reactivity profile is not available in 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 61727-33-1) or 5-bromo analogs, which require cross-coupling conditions for C5 functionalization [1].

Helicene-Based Chiral Materials & Asymmetric Catalysts

Researchers developing helicene-based chiroptical materials, asymmetric catalysts, or molecular recognition elements should select 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 100130-05-0) due to its documented utility in helicene analog synthesis . The 5-amino group provides the NH reactivity required for cyclization steps that construct the helical scaffold, a capability not documented for 5-halogenated or 5-carboxylic acid regioisomers. Procurement of this specific analog reduces synthetic risk in helicene-forming sequences.

Aqueous-Compatible Synthesis and Purification

For synthetic routes requiring aqueous solubility for reaction conditions or purification, 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 100130-05-0) offers a defined aqueous solubility of 3.55 mg/mL . This established solubility profile—a consequence of the polar 5-amino and carboxylic acid groups—facilitates aqueous workup procedures, reversed-phase chromatography, and reactions in mixed aqueous-organic solvent systems. Halogenated analogs (5-chloro, 5-bromo) lacking the polar amine are expected to exhibit reduced aqueous solubility, potentially complicating aqueous-based processing [1].

Batch-Specific Analytical Traceability for Quality-Critical Synthesis

In synthetic campaigns where reproducibility and impurity control are paramount—such as late-stage diversification in drug discovery or materials science—procurement of 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 100130-05-0) with batch-specific analytical documentation (NMR, HPLC, GC) is recommended . The availability of vendor-provided QC reports at the 97% purity benchmark enables verification of identity and purity before committing valuable downstream synthetic steps, reducing failure risk associated with unidentified impurities or degradation [1].

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